tert-butyl 6-methyl-2-nitro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 6-methyl-2-nitro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a nitro group, and a methyl group attached to the indole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-methyl-2-nitro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of 6-methylindole, followed by esterification with tert-butyl chloroformate. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like triethylamine for esterification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-methyl-2-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogens (e.g., bromine), alkyl halides.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
Reduction: 6-methyl-2-amino-1H-indole-1-carboxylate.
Substitution: 6-methyl-2-nitro-1H-indole-1-carboxylate derivatives.
Hydrolysis: 6-methyl-2-nitro-1H-indole-1-carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 6-methyl-2-nitro-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex indole derivatives.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial effects. Research on this compound may lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-butyl 6-methyl-2-nitro-1H-indole-1-carboxylate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The indole core can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function .
Comparison with Similar Compounds
- tert-Butyl 1-indolecarboxylate
- 6-Methyl-2-nitroindole
- tert-Butyl 2-nitro-1H-indole-1-carboxylate
Comparison: tert-Butyl 6-methyl-2-nitro-1H-indole-1-carboxylate is unique due to the presence of both a nitro group and a tert-butyl ester group on the indole ringFor example, tert-butyl 1-indolecarboxylate lacks the nitro group, which limits its use in certain chemical reactions and biological studies .
Properties
IUPAC Name |
tert-butyl 6-methyl-2-nitroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-5-6-10-8-12(16(18)19)15(11(10)7-9)13(17)20-14(2,3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATCVXSIXPUDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2C(=O)OC(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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